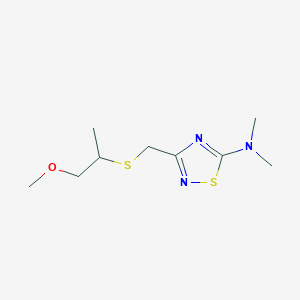
N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride, commonly known as ACMS or Sulfanilamide, is a sulfonamide antibiotic that has been used in scientific research for many years. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of ACMS is similar to other sulfonamide antibiotics. It works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, so by inhibiting its synthesis, ACMS can effectively kill or inhibit the growth of many different types of bacteria.
Biochemical and Physiological Effects
In addition to its antibacterial effects, ACMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Additionally, ACMS has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACMS in lab experiments is its broad-spectrum antibacterial activity. It can be used to study the effects of sulfonamides on many different types of bacteria, making it a valuable tool for studying bacterial infections. However, one limitation of using ACMS is that it can have toxic effects on mammalian cells at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on ACMS. One area of interest is the development of new sulfonamide antibiotics with improved antibacterial activity and reduced toxicity. Additionally, there is interest in investigating the effects of ACMS on other biological processes, such as its potential role in the treatment of diabetes or cancer. Finally, there is interest in developing new methods for synthesizing ACMS and other sulfonamide antibiotics, which could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
ACMS can be synthesized by reacting 3-chloro-4-methylbenzenesulfonyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then acidified to obtain the hydrochloride salt of ACMS. This synthesis method has been well-established in the literature and has been used to produce large quantities of ACMS for scientific research.
Aplicaciones Científicas De Investigación
ACMS has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the growth of many different types of bacteria, making it a valuable antibiotic for studying bacterial infections. Additionally, ACMS has been used to study the effects of sulfonamides on enzyme activity, as well as to investigate the role of sulfonamides in the development of drug resistance.
Propiedades
IUPAC Name |
N-(2-aminoethyl)-3-chloro-4-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYIUNLPCERBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)

![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)

![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


